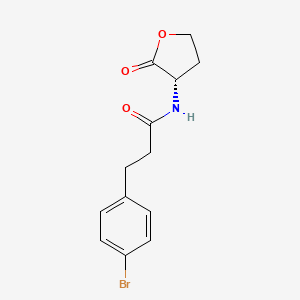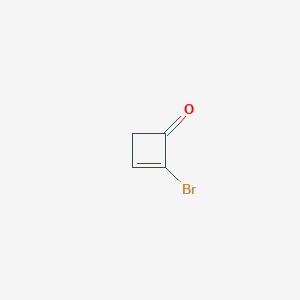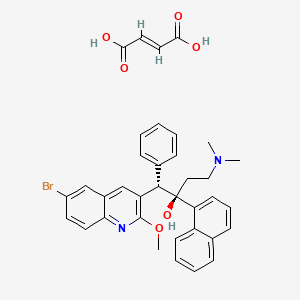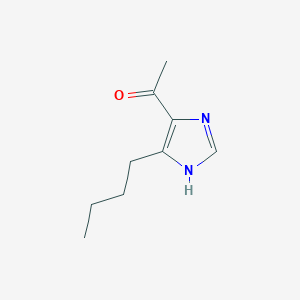
N'1,N'3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide typically involves the condensation reaction between isophthalohydrazide and 2-hydroxynaphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is stirred at elevated temperatures (around 70°C) for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine groups to amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of sensors and catalysts due to its structural versatility
Mécanisme D'action
The mechanism by which N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide exerts its effects involves its ability to chelate metal ions through its hydroxyl and azomethine groups. This chelation can inhibit the activity of metal-dependent enzymes or disrupt metal ion homeostasis in biological systems. The compound’s interaction with molecular targets such as DNA polymerase and bacterial enzymes has been demonstrated through molecular docking studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’1,N’3-Bis((E)-thiophen-2-ylmethylene)isophthalohydrazide: Similar in structure but contains thiophene groups instead of hydroxynaphthalenyl groups.
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: Contains an oxopiperidine moiety, offering different chemical properties.
Uniqueness
N’1,N’3-Bis((2-hydroxynaphthalen-1-yl)methylene)isophthalohydrazide is unique due to its dual hydroxynaphthalenyl groups, which provide enhanced chelating ability and potential for diverse chemical modifications. This makes it particularly valuable in the synthesis of metal complexes with specific properties .
Propriétés
Formule moléculaire |
C30H22N4O4 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
1-N,3-N-bis[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H22N4O4/c35-27-14-12-19-6-1-3-10-23(19)25(27)17-31-33-29(37)21-8-5-9-22(16-21)30(38)34-32-18-26-24-11-4-2-7-20(24)13-15-28(26)36/h1-18,35-36H,(H,33,37)(H,34,38)/b31-17+,32-18+ |
Clé InChI |
VXETYEFLKBHVOI-LTTYKRRRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)



![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)







![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)
